![molecular formula C20H16N2OS2 B11682148 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11682148.png)

5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

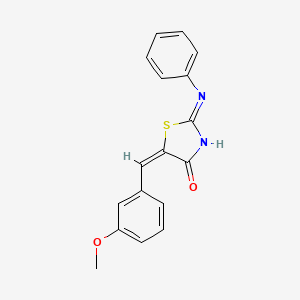

5-(3,4-diméthylphényl)-3-phényl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one est un composé hétérocyclique appartenant à la famille des thiénopyrimidines. Ce composé se caractérise par sa structure unique, qui comprend un noyau thiéno[2,3-d]pyrimidine avec des substituants phényl et diméthylphényl.

Méthodes De Préparation

La synthèse du 5-(3,4-diméthylphényl)-3-phényl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend la cyclisation de β-alanines appropriées avec de l'urée ou du thiocyanate de potassium . Les conditions réactionnelles exigent souvent un chauffage et l'utilisation de solvants tels que l'éthanol ou l'anhydride acétique. Les méthodes de production industrielle peuvent impliquer l'optimisation de ces réactions pour améliorer le rendement et l'extensibilité.

Analyse Des Réactions Chimiques

Ce composé subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le groupe thioxo en thiol ou en d'autres formes réduites.

Substitution : Les groupes phényl et diméthylphényl peuvent subir des réactions de substitution électrophile ou nucléophile. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers électrophiles ou nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

Le 5-(3,4-diméthylphényl)-3-phényl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one présente plusieurs applications de recherche scientifique :

Chimie médicinale : Il a été étudié pour son potentiel en tant qu'inhibiteur de la CDK2, qui est une cible pour le traitement du cancer. La capacité du composé à inhiber la CDK2 en fait un candidat prometteur pour le développement de médicaments anticancéreux.

Science des matériaux :

Études biologiques : Les interactions du composé avec diverses cibles biologiques le rendent utile pour étudier les processus et les voies cellulaires.

Mécanisme d'action

Le mécanisme d'action du 5-(3,4-diméthylphényl)-3-phényl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one implique son interaction avec des cibles moléculaires telles que la CDK2. En se liant au site actif de la CDK2, le composé inhibe son activité, ce qui entraîne une perturbation de la progression du cycle cellulaire et une induction de l'apoptose dans les cellules cancéreuses . Cette interaction est facilitée par les liaisons hydrogène et les interactions hydrophobes au sein du site actif de l'enzyme.

Applications De Recherche Scientifique

5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Medicinal Chemistry: It has been investigated for its potential as a CDK2 inhibitor, which is a target for cancer treatment. The compound’s ability to inhibit CDK2 makes it a promising candidate for developing anticancer drugs.

Material Science:

Biological Studies: The compound’s interactions with various biological targets make it useful for studying cellular processes and pathways.

Mécanisme D'action

The mechanism of action of 5-(3,4-dimethylphenyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . This interaction is facilitated by hydrogen bonding and hydrophobic interactions within the active site of the enzyme.

Comparaison Avec Des Composés Similaires

Des composés similaires au 5-(3,4-diméthylphényl)-3-phényl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one comprennent d'autres dérivés de thiénopyrimidine tels que la pyrazolo[3,4-d]pyrimidine et la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . Ces composés partagent une structure de base similaire mais diffèrent par leurs substituants et leurs activités biologiques spécifiques. La singularité du 5-(3,4-diméthylphényl)-3-phényl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one réside dans ses substituants spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C20H16N2OS2 |

|---|---|

Poids moléculaire |

364.5 g/mol |

Nom IUPAC |

5-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C20H16N2OS2/c1-12-8-9-14(10-13(12)2)16-11-25-18-17(16)19(23)22(20(24)21-18)15-6-4-3-5-7-15/h3-11H,1-2H3,(H,21,24) |

Clé InChI |

OFTBZMMGENQGHO-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682065.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682066.png)

![(2-bromo-4-{(E)-[1-(4-bromophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11682067.png)

![2-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11682073.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682081.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)

![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)

![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11682116.png)

![4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate](/img/structure/B11682128.png)

![3-benzyl-7-tert-butyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11682145.png)

![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)